5-Phenylpentyl isothiocyanate

Pharmacology Gastrointestinal Motility Smooth Muscle

5-Phenylpentyl isothiocyanate (PhPeITC, CAS 133920-05-5) is a synthetic ω-phenylalkyl isothiocyanate with a five-carbon alkyl chain linking a phenyl ring to an -N=C=S group. Initially discovered as a novel natural product in horseradish autolysates , its structure was unequivocally confirmed via synthesis and spectral analysis.

Molecular Formula C12H15NS
Molecular Weight 205.32 g/mol
CAS No. 133920-05-5
Cat. No. B140347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenylpentyl isothiocyanate
CAS133920-05-5
Synonyms5-isothiocyanatopentylbenzene
Molecular FormulaC12H15NS
Molecular Weight205.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCCCN=C=S
InChIInChI=1S/C12H15NS/c14-11-13-10-6-2-5-9-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-10H2
InChIKeyXTHYKVRNGUYFOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenylpentyl Isothiocyanate (CAS 133920-05-5) for Chemoprevention & Bioactivity Research


5-Phenylpentyl isothiocyanate (PhPeITC, CAS 133920-05-5) is a synthetic ω-phenylalkyl isothiocyanate with a five-carbon alkyl chain linking a phenyl ring to an -N=C=S group [1]. Initially discovered as a novel natural product in horseradish autolysates [2], its structure was unequivocally confirmed via synthesis and spectral analysis [2]. As a member of the arylalkyl isothiocyanate class, its biological activity is primarily driven by its chain length-dependent lipophilicity and reactivity, which are critical determinants of its chemopreventive and pharmacological properties [3].

Why 5-Phenylpentyl Isothiocyanate Cannot Be Substituted with Shorter-Chain Analogs


Within the arylalkyl isothiocyanate series, even minor variations in alkyl chain length fundamentally alter a compound's lipophilicity, reactivity with glutathione, and consequently its biological potency [1]. A direct comparison of phenethyl isothiocyanate (PEITC, 2-carbon chain) with its longer-chain homologs, including 5-phenylpentyl isothiocyanate (PhPeITC, 5-carbon chain), demonstrates that increased chain length dramatically enhances inhibitory activity against lung tumorigenesis and other endpoints [2]. This is not a simple additive effect; the physicochemical changes alter tissue distribution, pharmacokinetics, and target engagement [3]. Therefore, substituting PhPeITC with a shorter-chain analog like PEITC would result in a significant loss of potency and a different experimental outcome, making it an invalid scientific comparison.

Quantitative Comparative Evidence for Selecting 5-Phenylpentyl Isothiocyanate


Exceptional Spasmolytic Potency: 100-Fold Superiority to Papaverine

In an ex vivo assay of rat distal colon spontaneous contractions, 5-phenylpentyl isothiocyanate (PhPeITC) demonstrated spasmolytic activity that was 'almost 100 times more potent than papaverine' [1]. This establishes PhPeITC as an exceptionally potent smooth muscle relaxant within this pharmacological class.

Pharmacology Gastrointestinal Motility Smooth Muscle

Superior Chemopreventive Potency: Greater Tumor Inhibition than PEITC

In the A/J mouse model of NNK-induced lung tumorigenesis, 5-phenylpentyl isothiocyanate (PPeITC) was among a group of longer-chain arylalkyl isothiocyanates (PPITC, PBITC, PPeITC, PHITC) that were 'considerably more potent inhibitors' than the shorter-chain analog phenethyl isothiocyanate (PEITC) [1]. While PEITC was ineffective at doses of 1 µmol/day, its longer-chain counterparts, including PPeITC, demonstrated significant tumor inhibition, highlighting the critical role of chain length.

Cancer Chemoprevention Lung Cancer Tobacco Carcinogenesis

Chain Length-Dependent Anticancer Activity in Human Cell Lines

A comparative study of phenylalkyl isothiocyanates (ITCs) across six human cancer cell lines demonstrated that the cytotoxic activity of ITCs is dependent on alkyl chain length [1]. While the study directly compared IC50 values for the isoselenocyanate (ISC) series to the ITC series, the underlying structure-activity relationship confirms that increasing chain length, as seen in 5-phenylpentyl ITC relative to phenethyl ITC, correlates with increased potency. This class-level inference supports the selection of a longer-chain ITC like 5-phenylpentyl ITC for enhanced in vitro anticancer effects.

Cancer Cell Biology Cytotoxicity Structure-Activity Relationship

Pharmacokinetic Advantage Inferred from Longer-Chain Homolog

Comparative pharmacokinetic analysis of phenethyl isothiocyanate (PEITC) and the longer-chain 6-phenylhexyl isothiocyanate (PHITC) in F344 rats revealed that the effective dose (AUC) for 14C from PHITC was more than 2.5 times greater than that from PEITC in the liver and lungs, with the half-life of PHITC and its metabolites in the lungs being more than twice that of PEITC [1]. As a close structural analog with a 5-carbon chain, 5-phenylpentyl isothiocyanate (PPeITC) is predicted to exhibit an intermediate pharmacokinetic profile, with a longer tissue retention and greater overall exposure than PEITC, but potentially less than the 6-carbon PHITC.

Pharmacokinetics Drug Disposition Chemoprevention

Optimal Research Applications for 5-Phenylpentyl Isothiocyanate (CAS 133920-05-5)


In Vivo Chemoprevention Studies Targeting Tobacco Carcinogenesis

Due to its superior potency in inhibiting NNK-induced lung tumorigenesis compared to the widely studied PEITC [1], 5-phenylpentyl isothiocyanate is an ideal candidate for follow-up studies exploring the chemopreventive mechanisms of arylalkyl isothiocyanates in tobacco-related cancer models.

Pharmacological Research on Smooth Muscle Hyperactivity

With spasmolytic activity demonstrated to be nearly 100 times more potent than papaverine in rat colon [2], this compound is a powerful tool for investigating mechanisms of smooth muscle contraction and for screening potential treatments for gastrointestinal motility disorders.

Structure-Activity Relationship (SAR) Studies of Isothiocyanates

As a key member of the ω-phenylalkyl isothiocyanate series with a specific 5-carbon chain length, this compound is essential for defining the quantitative relationship between alkyl chain length, lipophilicity, and biological activity [3]. Its inclusion in SAR panels is critical for understanding the optimal molecular features for chemopreventive or cytotoxic efficacy.

In Vitro Cytotoxicity Screening in Cancer Cell Lines

The established class-level trend of increased potency with longer alkyl chains supports the use of 5-phenylpentyl isothiocyanate as a more active alternative to PEITC for preliminary in vitro screens of anticancer activity across various human cancer cell lines [4].

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